molecular formula C13H14N2O B8647835 (5-(Benzyloxy)pyridin-3-YL)methanamine

(5-(Benzyloxy)pyridin-3-YL)methanamine

Cat. No.: B8647835
M. Wt: 214.26 g/mol
InChI Key: CVDBPUXHFGFUBS-UHFFFAOYSA-N
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Description

(5-(Benzyloxy)pyridin-3-yl)methanamine (CAS 1044919-30-3) is a chemical building block of high value in organic synthesis and drug discovery. This benzyloxy-protected aminomethylpyridine is characterized by its molecular formula of C13H14N2O and a molecular weight of 214.26 g/mol . Its structure features both a benzyloxy group and a reactive methanamine group on a pyridine core, making it a versatile intermediate for constructing more complex, nitrogen-containing heterocycles. Patent literature highlights the significant application of this compound as a direct precursor in the synthesis of novel pyrazolo[3,4-b]pyridine derivatives . These derivatives have demonstrated potential as AMP-activated protein kinase (AMPK) activators, positioning them as promising candidates for investigative anticancer therapeutics that function by modulating tumor cell energy metabolism and inhibiting the Warburg effect . Furthermore, analogous structural motifs are found in other patented pharmaceutical compounds, including fused-ring imidazole derivatives investigated for their inhibitory activity against targets like PLK1, underscoring the broader utility of this chemical scaffold in developing kinase inhibitors . This product is supplied for research and further manufacturing applications exclusively and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

(5-phenylmethoxypyridin-3-yl)methanamine

InChI

InChI=1S/C13H14N2O/c14-7-12-6-13(9-15-8-12)16-10-11-4-2-1-3-5-11/h1-6,8-9H,7,10,14H2

InChI Key

CVDBPUXHFGFUBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=CC(=C2)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (5-(Benzyloxy)pyridin-3-yl)methanamine with structurally analogous pyridine derivatives, focusing on substituent effects, pharmacological activity, and safety profiles.

Substituent Effects and Reactivity

Compound Name Substituents Key Properties Reference
This compound 5-benzyloxy, 3-methanamine Electron-donating benzyloxy group; amine enables functionalization.
6-(5-Isopropoxypyridin-3-yl)-imidazo[1,5-a]pyridine 5-isopropoxy, fused imidazopyridine Isopropoxy (smaller alkoxy group) may reduce steric hindrance vs. benzyloxy.
5-(Benzyloxy)-6-bromopicolinaldehyde 5-benzyloxy, 6-bromo, aldehyde Bromine enhances electrophilicity; aldehyde enables condensation reactions.
(5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanamine 5-(halogenated aryl), 3-methanamine Electron-withdrawing Cl/F groups increase polarity and binding specificity.
(5-Chloro-6-methoxypyridin-3-yl)methanamine 5-chloro, 6-methoxy, 3-methanamine Methoxy (electron-donating) vs. chloro (electron-withdrawing) creates dipole.
[5-(6-Bromopyridin-2-yl)pyridin-3-yl]methanamine 5-(bipyridyl), 3-methanamine Bromine enables cross-coupling; bipyridyl structure enhances π-stacking.

Key Observations:

  • Benzyloxy vs. Halogenated derivatives () exhibit higher polarity, which may improve aqueous solubility but reduce membrane permeability.
  • Functional Group Versatility: The methanamine group in all analogs allows for derivatization (e.g., amide formation), but adjacent substituents modulate reactivity. For example, bromine in and facilitates Suzuki couplings, whereas benzyloxy may serve as a protecting group.

Pharmacological Activity

  • GSK-3β Inhibition (): The imidazopyridine-carboxamide derivative in demonstrates kinase inhibitory activity, attributed to its fused heterocyclic core. While this compound lacks direct activity data, its benzyloxy group could influence target affinity if used in similar scaffolds.
  • Heterocyclic Frameworks (): (5-(Pyridin-3-yl)furan-2-yl)methanamine () shares the methanamine group but incorporates a furan ring, which may alter metabolic stability compared to pyridine-based analogs.

Q & A

Q. Advanced Research Focus

  • Receptor Selection : Prioritize targets like chemokine receptors (e.g., US28 or CCR1) based on structural analogs .
  • Assay Design :
    • Functional Assays : Measure cAMP levels or calcium flux for inverse agonism/antagonism.
    • Binding Studies : Use radiolabeled ligands (e.g., 3^3H-CCL5 for CCR1) to determine Ki_i values.
    • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values with triplicate measurements to ensure reproducibility .

How can computational modeling improve the understanding of this compound’s pharmacological profile?

Q. Advanced Research Focus

  • Molecular Docking : Use crystal structures of target receptors (e.g., US28) to predict binding modes. Focus on hydrogen bonding with the methanamine group and hydrophobic interactions with the benzyloxy moiety .
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing vs. donating groups) with bioactivity data from analogs .
  • ADMET Prediction : Tools like SwissADME can forecast solubility, metabolic stability, and blood-brain barrier penetration .

What are the stability considerations for storing this compound, and how can degradation be minimized?

Q. Basic Research Focus

  • Storage Conditions : Hydrochloride salts (e.g., dihydrochloride derivatives) improve stability. Store at -20°C under inert gas (argon) to prevent oxidation .
  • Degradation Monitoring : Use HPLC with UV detection (λ = 254 nm) to track impurities. Common degradation products may include deprotected amines or hydrolyzed benzyloxy groups .

How do structural modifications at the pyridine 3- and 5-positions influence the compound’s bioactivity?

Q. Advanced Research Focus

  • 3-Position : Methanamine groups are critical for receptor binding (e.g., CCR1 interactions). Bulky substituents here may sterically hinder activity .
  • 5-Position : Benzyloxy groups enhance lipophilicity, improving membrane permeability. Substituting with smaller alkoxy groups (e.g., methoxy) reduces potency but increases solubility .
  • Case Study : Replacing benzyloxy with difluoromethoxy in analogs reduces EC50_{50} by 50%, highlighting electronic effects .

What purification challenges arise during synthesis, and how are they addressed?

Q. Basic Research Focus

  • Byproduct Removal : Silica gel chromatography (ethyl acetate/hexane gradients) effectively separates intermediates .
  • Hydroscopicity : Amine derivatives may absorb moisture; lyophilization or storage with desiccants (e.g., molecular sieves) is advised .
  • Scale-Up Issues : Transitioning from milligram to gram-scale requires optimizing solvent volumes and column dimensions to maintain yield .

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